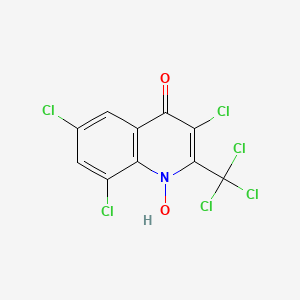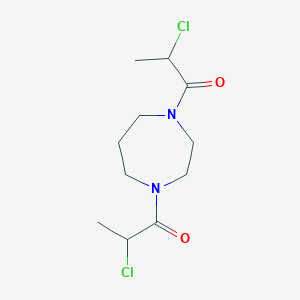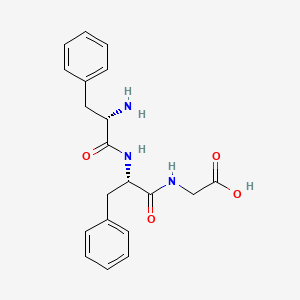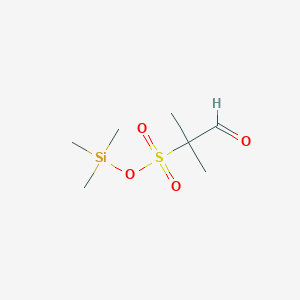
5,10-Pentacosanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10-Pentacosanediol is an organic compound with the molecular formula C25H52O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 25-carbon atom chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Pentacosanediol typically involves the reduction of corresponding diketones or the hydrolysis of esters. One common method is the hydrogenation of 5,10-Pentacosanedione using a suitable catalyst under high pressure and temperature conditions. The reaction can be represented as follows:
C25H50O2+H2→C25H52O2
Industrial Production Methods
Industrial production of this compound may involve the esterification of long-chain fatty acids followed by hydrogenation. This method is advantageous as it allows for the large-scale production of the compound with high purity. The reaction conditions typically include the use of a metal catalyst such as palladium or platinum and high-pressure hydrogen gas.
Analyse Chemischer Reaktionen
Types of Reactions
5,10-Pentacosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5,10-Pentacosanedione or 5,10-Pentacosanoic acid.
Reduction: Formation of pentacosane.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
5,10-Pentacosanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 5,10-Pentacosanediol involves its interaction with cellular membranes and enzymes. The hydroxyl groups allow it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacosane: A hydrocarbon with a similar carbon chain length but lacking hydroxyl groups.
1,5-Pentanediol: A shorter-chain diol with similar chemical properties.
Erythro-6,8-Pentacosanediol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Uniqueness
5,10-Pentacosanediol is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity compared to other long-chain diols and hydrocarbons.
Eigenschaften
CAS-Nummer |
73427-17-5 |
|---|---|
Molekularformel |
C25H52O2 |
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
pentacosane-5,10-diol |
InChI |
InChI=1S/C25H52O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-21-25(27)23-19-18-22-24(26)20-6-4-2/h24-27H,3-23H2,1-2H3 |
InChI-Schlüssel |
ZKQFDHCFWFWGER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CCCCC(CCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
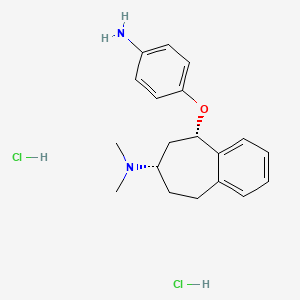

![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)

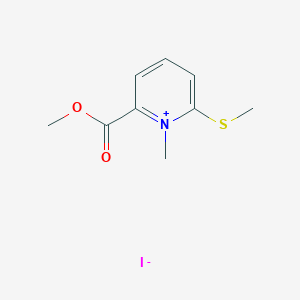
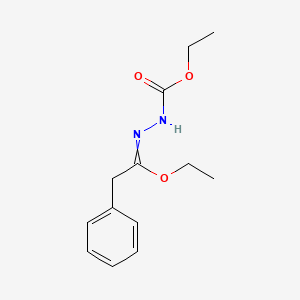
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
